molecular formula C11H10N2O3 B175564 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole CAS No. 136295-82-4

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

Cat. No. B175564
M. Wt: 218.21 g/mol
InChI Key: WXAKYKMQCRNCEN-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3,5-dimethyl groups indicate that there are methyl groups (CH3) attached to the 3rd and 5th positions of the oxazole ring. The 4-(2-nitrophenyl) group indicates that a 2-nitrophenyl group (a phenyl ring with a nitro group (NO2) at the 2nd position) is attached to the 4th position of the oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity and stability to the molecule. The electron-withdrawing nitro group on the phenyl ring would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazole ring and the nitro group. The oxazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles under certain conditions . The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro group and the aromatic oxazole and phenyl rings could impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Reactions and Synthesis

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is involved in various chemical reactions, such as Diels–Alder reactions. For example, it reacts with N-methyl-, N-ethyl-, and N-phenylmaleimides to produce endo- and exo-adducts. Additionally, its interaction with ethylenic dienophiles under high pressure results in the formation of adducts in good to excellent yields. This oxazole's utility in these reactions showcases its potential in synthetic chemistry (Ibata et al., 1986).

Photochemical Studies

The photochemistry of similar compounds, such as 3,5-dimethylisoxazole, has been studied using low-temperature matrix isolation and infrared spectroscopy. This research provides insights into the behavior of oxazoles under UV irradiation and can contribute to the understanding of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole's photochemical properties (Nunes et al., 2013).

Catalytic Applications

The potential of oxazole derivatives in catalysis is also noteworthy. For instance, half-sandwich cycloruthenated complexes derived from aryloxazolines, which are structurally related to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have shown promising catalytic activity in nitroarene reduction. This suggests potential catalytic applications for 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole in similar reactions (Jia et al., 2016).

Nonlinear Optical Properties

Research into the nonlinear optical properties of oxazole derivatives is significant. For example, studies on 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are similar to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, have revealed interesting nonlinear optical properties that could be relevant to photonics and electronics applications (Murthy et al., 2010).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling nitroaromatics and oxazoles should be followed. Nitroaromatics can be explosive and are generally toxic. Oxazoles can be irritants and may have other toxic effects .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given that many oxazole derivatives are biologically active. Studies could also be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAKYKMQCRNCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567697
Record name 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

CAS RN

136295-82-4
Record name 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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